molecular formula C20H14N2NaO11S3 B1199604 Hydroxynaphthol blue CAS No. 63451-35-4

Hydroxynaphthol blue

Cat. No.: B1199604
CAS No.: 63451-35-4
M. Wt: 577.5 g/mol
InChI Key: RLKXDRZCLWRKOC-UHFFFAOYSA-N
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Description

Hydroxynaphthol blue (HNB) is a chemical dye that has been used in a variety of scientific research applications. It is a water-soluble dye that is used for staining, imaging, and biochemical studies. HNB has been used for over a century as a dye for staining cells and tissues, as a research tool for studying cell structure and function, and for biochemical studies. HNB is a versatile dye that has a wide range of applications in the laboratory.

Scientific Research Applications

  • Detection of Human Papillomavirus (HPV) Genotypes : Luo et al. (2011) established a colorimetric loop-mediated isothermal amplification (LAMP) method using HNB for detecting high-risk HPV genotypes. This method proved to be specific and sensitive, with a detection sensitivity comparable to real-time PCR (Luo et al., 2011).

  • Detection of Pathogenic Bacteria : Soli et al. (2013) evaluated the use of HNB in LAMP end-point detection methods for pathogens like Salmonella, Shigella, and Vibrio cholerae. They found that colorimetric dyes like HNB increased sensitivity compared to visual and automated turbidity readings (Soli et al., 2013).

  • Ultramicrodetermination of Alkaline Earth and Lanthanide Elements : Brittain (1978) reported an improved spectrophotometric method using HNB for determining alkaline earth and lanthanide elements. This method enabled detecting these elements at very low concentration levels (Brittain, 1978).

  • Determination of Calcium in Tobacco : A study by Shu (2000) utilized HNB in a spectrophotometric method for determining calcium in tobacco, showing its applicability in industrial contexts (Shu, 2000).

  • Detection of Influenza A (H7N9) Virus : Nie et al. (2013) developed a subtype-specific reverse transcription LAMP assay with HNB for detecting human-infected influenza A (H7N9) virus. This assay's sensitivity was comparable to validated real-time PCR assays (Nie et al., 2013).

  • Detection of Human African Trypanosomiasis (HAT) : Wastling et al. (2010) compared various endpoint detection methods for LAMP assays in HAT. They concluded that HNB was the best method for easy, accurate, and reliable interpretation of LAMP assays for HAT (Wastling et al., 2010).

  • Detection of Transition Metal Leaching in Metal Affinity Chromatography : Kokhan and Marzolf (2019) presented a study on the use of HNB as an indicator for various divalent metal cations, especially in the context of detecting metal leaching in immobilized metal-affinity chromatography (Kokhan & Marzolf, 2019).

  • Titration of Calcium : Itoh and Ueno (1970) determined the acid dissociation constants and chelate stability constants for calcium using HNB. They found HNB suitable for the titration of calcium at specific pH levels (Itoh & Ueno, 1970).

  • Point-of-Care Chlamydia trachomatis Detection : Somboonna and Choopara (2019) described a methodology using LAMP coupled with HNB for detecting Chlamydia trachomatis in vaginal swabs, emphasizing its simplicity and safety (Somboonna & Choopara, 2019).

Mechanism of Action

Target of Action

Hydroxynaphthol Blue (HNB) is primarily used as a metal indicator . Its primary targets are metal ions , particularly in complexometric titrations . The compound’s role is to indicate the presence of these ions through a distinct color change .

Mode of Action

HNB interacts with its targets (metal ions) by binding to them, resulting in a change in its color. This color change is a result of the compound’s interaction with the metal ions and is used to indicate the endpoint in complexometric titrations . For example, in the presence of calcium ions, HNB changes color from blue to reddish pink at pH range 12-13 .

Biochemical Pathways

It is known that the compound’s color change is a result of its interaction with metal ions, indicating that it may affect pathways involving these ions .

Pharmacokinetics

Given its use as a metal indicator, it is likely that its bioavailability is influenced by the presence and concentration of metal ions in the solution .

Result of Action

The primary molecular effect of HNB’s action is a color change that occurs when it binds to metal ions . This color change is used to indicate the presence and concentration of these ions in a solution, providing a visual representation of the compound’s interaction with its targets .

Action Environment

The action, efficacy, and stability of HNB can be influenced by various environmental factors. For example, the pH of the solution can affect the compound’s color change . Additionally, the presence and concentration of metal ions in the solution can influence the compound’s action and efficacy

Safety and Hazards

Hydroxynaphthol Blue can cause serious eye irritation . Inhalation may irritate the nose, throat, and upper respiratory tract, and ingestion of large quantities may cause gastrointestinal irritation, nausea, and vomiting . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Future Directions

Hydroxynaphthol Blue has been used in the development of a novel single nucleotide polymorphism loop-mediated isothermal amplification (SNP–LAMP) approach for the easier and quicker detection of pyrimethamine resistance in Plasmodium falciparum malaria . This suggests potential future applications in the field of molecular diagnostics.

Biochemical Analysis

Biochemical Properties

Hydroxynaphthol blue plays a crucial role in biochemical reactions as a metal ion indicator. It interacts with metal ions such as calcium, magnesium, and other divalent cations. The interaction between this compound and these metal ions results in a color change, which is used to indicate the presence and concentration of the metal ions in a solution . This compound forms complexes with metal ions, and the nature of these interactions is primarily based on the coordination of the metal ions with the sulfonic acid groups present in this compound .

Cellular Effects

This compound can influence various cellular processes, particularly those involving metal ion homeostasis. By binding to metal ions, this compound can affect the availability of these ions for cellular functions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of calcium ions by this compound can influence calcium-dependent signaling pathways, which are critical for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions. This binding interaction is facilitated by the sulfonic acid groups in the compound, which coordinate with the metal ions. This complex formation can inhibit or activate enzymes that require metal ions as cofactors. Additionally, this compound can influence gene expression by altering the availability of metal ions that are essential for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. This degradation can affect its ability to bind metal ions and, consequently, its effectiveness as an indicator. Long-term studies have shown that this compound can maintain its functionality for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to potential toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that are involved in the metabolism of metal ions. This interaction can affect metabolic flux and the levels of metabolites in cells. For example, this compound can influence the activity of enzymes that require calcium or magnesium ions, thereby affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its function as a metal ion indicator, as it needs to be present in the vicinity of the target metal ions .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its effects. For instance, this compound may be localized in the cytoplasm or the endoplasmic reticulum, where it can interact with metal ions and influence cellular functions .

Properties

{ "Design of the Synthesis Pathway": "Hydroxynaphthol blue can be synthesized by the condensation of 3-hydroxy-2-naphthoic acid with diazotized 2-amino-4-nitrophenol in the presence of a coupling agent such as N,N-dimethylaniline.", "Starting Materials": [ "3-hydroxy-2-naphthoic acid", "2-amino-4-nitrophenol", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline" ], "Reaction": [ "Dissolve 3-hydroxy-2-naphthoic acid (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) to form diazonium salt.", "Dissolve 2-amino-4-nitrophenol (1.5 g) in hydrochloric acid (10 mL) and cool the solution to 0-5°C.", "Add the diazonium salt solution dropwise to the amine solution with constant stirring.", "Add N,N-dimethylaniline (2.0 g) to the reaction mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash with water.", "Dry the product in a desiccator and recrystallize from ethanol to obtain pure Hydroxynaphthol blue." ] }

63451-35-4

Molecular Formula

C20H14N2NaO11S3

Molecular Weight

577.5 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O11S3.Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);

InChI Key

RLKXDRZCLWRKOC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na]

63451-35-4

Pictograms

Irritant

synonyms

hydroxy naphthol blue
hydroxynaphthol blue
trisodium 3-hydroxy-4-((2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl)naphthalene-2,7-disulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.